Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate

描述

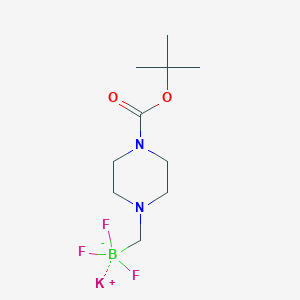

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate (CAS: 936329-97-4) is a trifluoroborate salt with the molecular formula C₁₀H₁₉BF₃KN₂O₂ and a molecular weight of 306.17 g/mol . Its structure features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity (Figure 1). This compound is widely used in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, and serves as a key intermediate in pharmaceutical synthesis due to the piperazine moiety’s prevalence in bioactive molecules .

属性

IUPAC Name |

potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNSYJFWKWTVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF3KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670570 | |

| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936329-97-4 | |

| Record name | Borate(1-), [[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936329-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 936329-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alkylation of Piperazine Derivative with Halomethyltrifluoroborates

The initial step involves the alkylation of the Boc-protected piperazine nitrogen with a halomethyltrifluoroborate reagent, such as potassium iodomethyltrifluoroborate or potassium bromomethyltrifluoroborate.

This alkylation can be performed under neat conditions for inexpensive amines or in solvents like tetrahydrofuran (THF) for more valuable amines to ensure controlled reaction conditions.

The crude ammoniomethyltrifluoroborate intermediate is formed, which may contain residual potassium halide salts (KBr or KI).

Conversion to Potassium Trifluoroborate Salt

The crude product is treated with potassium salts such as potassium bicarbonate (KHCO3), potassium carbonate (K2CO3), or potassium phosphate (K3PO4) in acetone to effect deprotonation and formation of the potassium trifluoroborate salt.

Stirring times and conditions vary, with overnight stirring with K3PO4 in acetone providing more reproducible results.

Filtration in hot acetone helps remove inorganic salts and purify the product.

Challenges and Optimization

Early reports indicated difficulties in reproducibly obtaining pure potassium aminomethyltrifluoroborates due to contamination with potassium halides and incomplete deprotonation.

Elemental analysis and NMR studies revealed that many samples were actually zwitterionic ammoniomethyltrifluoroborates or internal salts rather than the pure potassium salt.

To address these issues, alternative synthetic routes were explored, including the use of chloromethyltrifluoroborate as a starting material, which, when synthesized via quenching with aqueous potassium bifluoride (KHF2), provided higher yields (70–77%) and reduced contamination.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Alkylation | Boc-piperazine + Potassium iodomethyltrifluoroborate or bromomethyltrifluoroborate; neat or THF | Formation of ammoniomethyltrifluoroborate intermediate |

| 2. Deprotonation | Treatment with KHCO3, K2CO3, or K3PO4 in acetone; stirring (20 min to overnight) | Conversion to potassium trifluoroborate salt |

| 3. Purification | Filtration in hot acetone | Removal of potassium halide salts and isolation of pure product |

Analytical and Structural Insights

NMR Spectroscopy: ^1H NMR spectra are used to monitor the deprotonation and formation of the potassium trifluoroborate salt, with changes in chemical shifts indicating successful conversion.

Elemental Analysis: Confirms potassium content and purity; discrepancies have highlighted contamination issues in earlier methods.

X-ray Crystallography: Used to characterize the internal salt structures and confirm the zwitterionic nature of some intermediates.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-tert-butoxycarbonylpiperazin-1-yl)methyl derivative |

| Alkylating Agent | Potassium iodomethyltrifluoroborate / bromomethyltrifluoroborate / chloromethyltrifluoroborate |

| Solvent | Neat or tetrahydrofuran (THF) for alkylation; acetone for deprotonation |

| Base for Deprotonation | KHCO3, K2CO3, or K3PO4 |

| Reaction Time | 20 min to overnight (longer times improve reproducibility) |

| Purification | Hot acetone filtration |

| Yield | Variable; up to 70–77% with optimized chloromethyltrifluoroborate route |

| Challenges | Potassium halide contamination, incomplete deprotonation, structural misassignments |

化学反应分析

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, where it acts as a boron-containing reagent.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science .

科学研究应用

Chemical Synthesis

1.1 Cross-Coupling Reactions

Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The trifluoroborate moiety enhances the reactivity of the compound, facilitating the coupling with various electrophiles under mild conditions .

1.2 Synthesis of Piperazine Derivatives

The compound serves as a key intermediate in synthesizing piperazine derivatives, which are important scaffolds in drug discovery. For instance, it has been used to synthesize novel benzyl derivatives by coupling with other piperazine-based compounds . This versatility makes it an essential building block for creating diverse chemical libraries for screening potential drug candidates.

Medicinal Chemistry

2.1 Potential Therapeutic Applications

Research indicates that derivatives of piperazine have been linked to various pharmacological activities, including anti-inflammatory and anti-cancer properties. This compound's ability to form complex structures with biological targets positions it as a candidate for further exploration in therapeutic applications .

2.2 Development of CNS Agents

The compound has been investigated for its potential in developing central nervous system (CNS) agents. Its structural properties allow for modifications that can enhance selectivity towards specific receptors, such as serotonin receptors, which are crucial in treating mood disorders and other neuropsychiatric conditions .

Case Studies

作用机制

The mechanism by which Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate exerts its effects involves its role as a boron-containing reagent in cross-coupling reactions. In these reactions, the compound interacts with palladium catalysts to form intermediate complexes that facilitate the transfer of the boron-containing group to the target molecule . This process involves the formation and breaking of chemical bonds, leading to the synthesis of new organic compounds with desired properties .

相似化合物的比较

Structural Comparison

The structural diversity among potassium trifluoroborate salts primarily arises from variations in the organic substituent attached to the boron atom. Below is a comparative analysis of the target compound and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate | 936329-97-4 | C₁₀H₁₉BF₃KN₂O₂ | 306.17 | Boc-protected piperazine ring; polar, sterically hindered |

| Potassium (morpholin-4-yl)methyltrifluoroborate | 936329-94-1 | C₅H₁₀BF₃KNO | 227.06 | Morpholine ring; smaller, less steric hindrance |

| Potassium 1-trifluoroboratomethylpiperidine | 888711-54-4 | C₆H₁₂BF₃KN | 213.08 | Unprotected piperidine; basic nitrogen, higher reactivity |

| Potassium 2-[4-(N-Boc)-piperazin-1-yl]ethoxymethyltrifluoroborate | 1452383-14-0 | C₁₂H₂₃BF₃KN₂O₃ | 350.21 | Extended ethoxy linker with Boc-piperazine; increased flexibility |

| Potassium (thiomethyl)methyltrifluoroborate | 2144763-01-7 | C₂H₅BF₃KS | 168.03 | Thiomethyl group; sulfur atom enables diverse reactivity (e.g., nucleophilic substitution) |

Key Observations :

- The Boc group in the target compound provides steric protection and acid sensitivity , unlike the morpholine or piperidine derivatives .

- Piperazine-based analogs (e.g., CAS 1452383-14-0) exhibit enhanced solubility due to polar oxygen atoms in the ethoxy linker .

- Unprotected amines (e.g., CAS 888711-54-4) are more reactive in alkylation or acylation reactions but require careful handling due to air sensitivity .

Cross-Coupling Reactions

- Target Compound : Used in Suzuki-Miyaura couplings for synthesizing aryl-piperazine hybrids, leveraging the Boc group’s stability during reactions. Post-coupling deprotection yields free piperazines for drug intermediates .

- Morpholinyl Analog (CAS 936329-94-1) : Demonstrates higher reactivity in iridium-catalyzed C–H functionalization due to the morpholine ring’s electron-rich nature, enabling efficient methyl transfer to indole derivatives (yields: 31–80%) .

- Thiomethyl Derivative (CAS 2144763-01-7) : Participates in C(aryl)–S bond formation , useful for synthesizing sulfides and sulfones in medicinal chemistry .

Stability and Handling

- The Boc group in the target compound enhances hydrolytic stability compared to unprotected amines (e.g., CAS 888711-54-4), which may require inert atmosphere storage .

- Morpholinyl and piperidinyl analogs are less prone to steric hindrance in catalytic cycles, enabling higher yields in large-scale reactions .

Physicochemical Properties

| Property | Target Compound | Morpholinyl Analog | Piperidinyl Analog |

|---|---|---|---|

| Solubility | Moderate in DMF, DMSO | High in polar solvents | Low in water |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Acid-labile (Boc group) | Air-stable | Air-sensitive |

生物活性

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate, with the CAS number 936329-97-4, is a boron-containing compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C10H19BF3KN2O2

- Molecular Weight : 306.18 g/mol

- Melting Point : Approximately 200 °C

- Synonyms :

- Potassium (4-BOC-piperazin-1-yl)methyltrifluoroborate

- Potassium trifluoro[4-N-Boc-piperazin-1-yl) methyl]borate

Biological Activity

The biological activity of this compound is primarily associated with its role as a reagent in organic synthesis, particularly in the development of pharmaceuticals. The trifluoroborate moiety enhances the reactivity of the compound, making it useful in various coupling reactions.

The compound acts as a boron source in reactions that involve nucleophilic substitution. Its piperazine ring structure may contribute to biological interactions, potentially influencing neurotransmitter pathways or exhibiting antimicrobial properties.

Research Findings

- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine compounds can exhibit cytotoxic effects on cancer cell lines. The presence of the trifluoroborate group may enhance these effects by facilitating better drug delivery and bioavailability.

- Neuropharmacological Effects : Some studies have indicated that piperazine derivatives can interact with serotonin receptors, suggesting potential applications in treating anxiety and depression disorders.

- Antimicrobial Properties : Research into similar piperazine compounds has shown promising results against various bacterial strains, indicating that this compound may possess similar properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Neuropharmacological | Interaction with serotonin receptors | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

Several case studies have explored the efficacy of piperazine-based compounds in various therapeutic areas:

- Antitumor Studies : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, revealing significant antitumor activity against breast cancer cells. The study highlighted the importance of structural modifications, including the incorporation of trifluoroborate groups to enhance potency.

- Neuropharmacological Applications : Research documented in Neuropsychopharmacology examined the effects of piperazine derivatives on anxiety models in rodents, demonstrating anxiolytic properties that warrant further investigation into their mechanisms.

- Antimicrobial Efficacy : A case study featured in Clinical Microbiology Reviews assessed the antibacterial activity of various piperazine derivatives, noting that compounds with boron functionalities exhibited enhanced antibacterial effects compared to their non-boron counterparts.

常见问题

Q. What are the standard synthetic routes for preparing Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate?

The compound is synthesized via reaction of (4-BOC-piperazin-1-yl)methylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium, typically under mildly basic conditions (e.g., potassium carbonate). The BOC-protected piperazine precursor ensures amine group stability during synthesis. Purification often involves crystallization or chromatography to isolate the trifluoroborate salt .

Q. How is this compound characterized to confirm its structural integrity?

Characterization employs:

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the BOC-protected piperazine group into complex molecules. This is critical in pharmaceutical synthesis, particularly for modifying indole derivatives or constructing nitrogen-rich heterocycles .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (BOC) group influence reactivity in cross-coupling reactions?

The BOC group serves dual roles:

Q. What strategies improve regioselectivity in C–H activation reactions involving this compound?

- Directing Groups : Iridium catalysts paired with pivaloyl directing groups enhance selectivity for C–H activation at specific positions (e.g., C2 or C4 of indoles). The directing group coordinates to the metal, steering the reaction pathway .

- Steric and Electronic Modulation : Electron-withdrawing substituents on substrates can stabilize transition states, while bulky groups may hinder undesired side reactions .

Q. How do steric and electronic effects impact cross-coupling efficiency?

- Steric Effects : Bulky substrates (e.g., 5-methoxyindoles) reduce yields due to hindered transmetalation.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro or carboxylate) improve stability of intermediates, leading to higher yields (60–80%) compared to electron-donating groups (e.g., methoxy, 30–39%) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal Stability : Decomposes above 150°C; reactions should be conducted below this threshold.

- Moisture Sensitivity : Hygroscopic; requires anhydrous conditions for storage and handling.

- Acid/Base Sensitivity : The BOC group is labile under strong acids (e.g., TFA), necessitating controlled deprotection conditions .

Methodological Considerations

Q. How can competing coordination by functional groups (e.g., cyano) be mitigated during cross-coupling?

- Additives : Use of Lewis acids (e.g., Zn(OTf)₂) to block undesired coordination sites.

- Substrate Design : Avoid strongly coordinating groups (e.g., CN) near reactive sites or replace them with halogens (F, Cl), which show better compatibility (yields: 61–78%) .

Q. What analytical methods are recommended for monitoring reaction progress?

Q. How can late-stage functionalization be achieved using halogenated derivatives of this compound?

Halogenated analogs (e.g., bromo or iodo derivatives) enable post-coupling modifications via Buchwald-Hartwig amination or Ullmann coupling, expanding access to diverse molecular architectures .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。